Superior In Vivo Efficacy vs. Tildipirosin
Antibacterial agent 109 exhibits measurable hERG channel inhibition with an IC50 of 124 nM, as determined in a patch-clamp assay using HEK293 cells stably expressing the hERG channel [1]. This value provides a quantitative benchmark for assessing cardiac safety risk during lead optimization. In comparison, many marketed antibacterial agents (e.g., macrolides, fluoroquinolones) have been associated with clinical QT prolongation at therapeutic concentrations, with hERG IC50 values often in the low micromolar range. The 124 nM IC50 for antibacterial agent 109 indicates a higher intrinsic affinity for the hERG channel than is typical for many antibiotics, a factor that must be considered in the context of intended use and route of administration.
| Evidence Dimension | hERG channel inhibition (IC50) |
|---|---|
| Target Compound Data | 124 nM |
| Comparator Or Baseline | Class-level baseline for marketed antibiotics (typical hERG IC50 values in low micromolar range) |
| Quantified Difference | Antibacterial agent 109 shows sub-micromolar affinity (124 nM), which is a stronger hERG interaction than typical for many antibacterial classes (class-level inference) |
| Conditions | Patch-clamp assay on hERG channel stably expressed in HEK293 cells, pH 7.35, 37°C |
Why This Matters
Quantified hERG liability informs safety margin calculations and may preclude systemic administration, directly impacting compound selection for specific research applications.
- [1] BindingDB. BDBM287586: US10420768, Compound C-2::US9567341, Compound C-2. Available at: https://www.bindingdb.org View Source
